molecular formula C6H5ClO2S B3380287 2-(2-chlorothiophen-3-yl)acetic Acid CAS No. 188718-23-2

2-(2-chlorothiophen-3-yl)acetic Acid

Cat. No.: B3380287
CAS No.: 188718-23-2
M. Wt: 176.62 g/mol
InChI Key: SMQRDDFVUOXNKL-UHFFFAOYSA-N
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Description

2-(2-Chlorothiophen-3-yl)acetic acid is an organic compound with the molecular formula C6H5ClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chlorothiophen-3-yl)acetic acid typically involves the chlorination of thiophene derivatives. One common method includes the reaction of 2-(thiophen-3-yl)acetic acid with N-chlorosuccinimide in an acetic acid/benzene mixture under a nitrogen atmosphere at 80°C .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorothiophen-3-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiophene derivatives.

Scientific Research Applications

2-(2-Chlorothiophen-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

  • **Biology

Properties

IUPAC Name

2-(2-chlorothiophen-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2S/c7-6-4(1-2-10-6)3-5(8)9/h1-2H,3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQRDDFVUOXNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444298
Record name 3-Thiopheneacetic acid, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188718-23-2
Record name 3-Thiopheneacetic acid, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-chlorothiophen-3-yl)acetic Acid
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